molecular formula C19H14N4O3S B257154 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B257154
M. Wt: 378.4 g/mol
InChI Key: QYFFAAMHSPUOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as DBTDT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to interact with metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects
Studies have shown that 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has low toxicity in vitro, making it a promising candidate for further development as an anticancer agent. Additionally, 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to exhibit good solubility in water, which may enhance its bioavailability.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is its versatility, as it can be easily modified to incorporate different functional groups. Additionally, 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to exhibit good stability under various conditions, which makes it suitable for use in lab experiments. However, one limitation of 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is its relatively low yield during synthesis, which may limit its availability for large-scale experiments.

Future Directions

There are several potential future directions for research on 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One area of interest is the development of more efficient synthesis methods to increase the yield of 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. Additionally, further studies are needed to fully understand the mechanism of action of 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one and its potential applications in various fields. Other future directions may include investigating the use of 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one as a fluorescent probe for detecting other types of molecules, and exploring its potential as a building block for the synthesis of other organic semiconductors.

Synthesis Methods

The synthesis of 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves a multi-step process that includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylphenylhydrazine to form the hydrazone intermediate, which is further reacted with 2-amino-4,6-dimethylthiazole-5-carbonitrile to obtain 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one.

Scientific Research Applications

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and electronics. In medicinal chemistry, 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.

properties

Product Name

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C19H14N4O3S/c1-11-2-4-12(5-3-11)16-18(24)23-19(21-20-16)27-17(22-23)13-6-7-14-15(10-13)26-9-8-25-14/h2-7,10H,8-9H2,1H3

InChI Key

QYFFAAMHSPUOCO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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